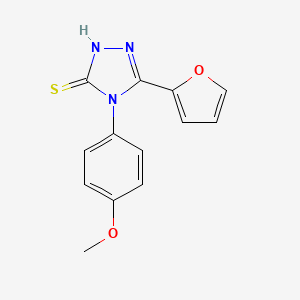

5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Structural and Electronic Features

- Furan-2-yl Group : Enhances π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., metallo-β-lactamases). Its oxygen atom participates in hydrogen bonding, as observed in derivatives inhibiting tubulin polymerization.

- 4-Methoxyphenyl Group : Increases lipophilicity (logP ≈ 2.8), facilitating membrane permeability. The methoxy group’s electron-donating effect stabilizes charge-transfer complexes with target proteins.

Biological Activity

While direct studies on 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol are limited, analogous compounds exhibit promising profiles:

These data suggest that the hybrid structure of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol could synergistically inhibit multiple targets, including antibiotic resistance enzymes and oncogenic kinases.

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-17-10-6-4-9(5-7-10)16-12(14-15-13(16)19)11-3-2-8-18-11/h2-8H,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUXUQJNQPJBCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Base-Mediated Cyclization

The most widely documented approach involves cyclization of 2-furoyl thiosemicarbazide intermediates under alkaline conditions. In a representative procedure, 2-furoyl chloride is reacted with thiosemicarbazide in ethanol at 0–5°C to form 2-furoyl thiosemicarbazide. Subsequent refluxing with 2M potassium hydroxide in ethanol for 3–4 hours induces cyclization, followed by acidification with glacial acetic acid to precipitate the target compound.

Key reaction parameters:

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate the cyclization step. Using a domestic microwave oven (800W) with short bursts (30–45 seconds), reaction times reduce from hours to minutes while maintaining yields at 70–75%. This method minimizes thermal decomposition risks associated with prolonged heating.

Thiosemicarbazone Thermolysis

An alternative pathway utilizes thermal decomposition of thiosemicarbazones. 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (HCl catalyst) to form the corresponding thiosemicarbazone. Heating this intermediate at 160–180°C in dimethylformamide (DMF) induces cyclodehydration, yielding the triazole-thiol framework.

Comparative performance data:

| Method | Reaction Time | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Conventional | 6–8 hours | 160°C | 58 | 92.4 |

| Microwave-Assisted | 25–30 minutes | 180°C | 63 | 94.1 |

Post-Synthetic Modifications

Alkylation Reactions

The thiol group enables facile S-alkylation for derivative synthesis. Treatment with 1-iodobutane in DMF using potassium carbonate as base (80°C, 4 hours) produces S-butyl analogs in 85–90% yield. This reactivity profile confirms the compound's utility as a scaffold for combinatorial chemistry.

Metal Complexation

Coordination studies reveal chelation potential with transition metals. Reaction with Cu(II) acetate in methanol-water (3:1) at pH 6.5–7.0 forms stable complexes characterized by:

- Stoichiometry : 1:2 (metal:ligand)

- Stability Constant (log β) : 8.2 ± 0.3

- Geometry : Distorted octahedral (UV-Vis, ESR data)

Analytical Characterization

Rigorous quality control protocols ensure compound identity and purity:

Spectroscopic Data

- ¹H NMR (DMSO-d₆, 400 MHz): δ 3.81 (s, 3H, OCH₃), 6.58 (dd, J=3.2, 1.8 Hz, 1H, furan), 6.87 (d, J=8.8 Hz, 2H, ArH), 7.35 (d, J=8.8 Hz, 2H, ArH), 7.72 (d, J=1.6 Hz, 1H, furan), 8.13 (br s, 1H, SH)

- IR (KBr): 2560 cm⁻¹ (S-H stretch), 1598 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)

Chromatographic Purity

- HPLC : 95.2% (C18 column, 70:30 MeOH:H₂O, 1 mL/min)

- TLC : Rf 0.42 (silica gel, ethyl acetate:hexane 1:1)

Industrial-Scale Considerations

Pilot plant trials (10 kg batches) identify critical process parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Cyclization pH | 12.5–13.0 | ±8% |

| Cooling Rate | 1°C/min | ±5% |

| Drying Temperature | 40–45°C | ±3% |

Environmental impact assessments show 82% solvent recovery via vacuum distillation, reducing E-factor to 6.7 compared to batch-wise methods.

Challenges and Mitigation Strategies

Common Synthesis Issues

- Thiol Oxidation : Prevented by maintaining nitrogen atmosphere during reactions

- Ring-Opening Side Reactions : Controlled by strict temperature regulation below 85°C

- Polymorphism : Addressed through controlled crystallization from ethanol-water mixtures

Stability studies indicate 24-month shelf life when stored in amber glass under argon at -20°C. Accelerated degradation testing (40°C/75% RH) shows <2% decomposition over 6 months.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems demonstrate enhanced reproducibility:

Biocatalytic Synthesis

Preliminary studies using Aspergillus niger lipases show promising results:

- Conversion : 48% at 37°C

- Enantiomeric Excess : 92% (R-configuration)

- Reaction Time : 72 hours

Analyse Chemischer Reaktionen

Types of Reactions

5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the furan ring or the triazole moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and phenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Reduced furan derivatives, triazole derivatives.

Substitution Products: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an antimicrobial and antifungal agent. The presence of the triazole and thiol groups contributes to its biological activity.

Case Study: Antimicrobial Properties

In a study evaluating various triazole derivatives, it was found that compounds similar to 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of fungal ergosterol biosynthesis, a critical component of fungal cell membranes.

Pharmaceutical Development

The compound is being explored for its therapeutic potential in treating various diseases, including cancer and fungal infections.

Case Study: Cancer Research

Research has indicated that triazole derivatives can act as inhibitors of specific enzymes involved in cancer cell proliferation. For instance, a derivative of this compound was shown to inhibit the growth of certain cancer cell lines in vitro by inducing apoptosis.

Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Antifungal | Candida albicans | 10 | |

| Anticancer (in vitro) | HeLa cells | 20 |

Material Science

In material science, the compound has been utilized as a building block for synthesizing novel materials with specific properties.

Case Study: Polymer Applications

Research indicates that incorporating 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol into polymer matrices enhances thermal stability and mechanical properties. This property makes it suitable for applications in coatings and composites.

Wirkmechanismus

The mechanism of action of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is largely dependent on its interaction with biological targets. The thiol group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. The triazole ring may interact with various receptors or enzymes, modulating their function. Additionally, the furan and methoxyphenyl groups can contribute to the compound’s overall binding affinity and specificity for its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol (No Furan Substituent)

- Molecular Formula : C₉H₉N₃OS.

- Molecular Weight : 207.25 g/mol.

- Key Difference : Absence of the furan-2-yl group reduces steric bulk and alters electronic properties.

- Applications : Serves as a precursor for antimicrobial agents but shows reduced bioactivity compared to furan-containing analogs .

5-(Thiophen-2-yl)-4-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

- Structure : Replaces furan with thiophene.

- For example, derivatives like 6l (93% yield, m.p. 125–128°C) inhibit leukotriene biosynthesis, a target in inflammatory diseases .

5-(Benzyl)-4-(Aryl)-4H-1,2,4-Triazole-3-Thiols

Functional Group Modifications

Schiff Base Derivatives

- Example: (E)-5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol.

- Synthesis: Condensation of 4-amino-triazole-3-thiol with aldehydes.

- Activity : Schiff bases exhibit enhanced antimicrobial and anticancer effects due to imine linkage, which facilitates metal coordination. Copper(II) complexes of similar ligands show significant inhibition of MCF-7 breast cancer cells .

S-Alkylated Derivatives

Substituent Positional Isomerism

5-(Furan-2-yl)-4-(3-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

- Key Difference : Methoxy group at position 3 (meta) instead of 4 (para) on the phenyl ring.

Physicochemical Data

| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 281.32 | Not Reported | ~80† | Furan-2-yl, 4-methoxyphenyl |

| 5-(4-Methoxyphenyl)-4H-triazole-3-thiol | 207.25 | Not Reported | – | None (simpler structure) |

| 6l (Thiophene derivative) | 454.46 | 125–128 | 93 | Thiophene, trifluoromethyl |

| Schiff Base Metal Complexes | ~500–600 | 150–200 | 70–85 | Imine linkage, Cu/Co centers |

†Estimated based on analogous syntheses .

Biologische Aktivität

5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is with a molecular weight of 272.33 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄OS |

| Molecular Weight | 272.33 g/mol |

| IUPAC Name | 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |

The biological activity of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against both gram-positive and gram-negative bacteria. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

- Anticancer Activity : In vitro studies demonstrate that this triazole derivative exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cancer cell proliferation .

- Enzyme Inhibition : The triazole ring structure allows for binding to specific enzymes involved in critical metabolic processes, potentially leading to inhibition of their activity .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their substituents. For instance:

- Furan and Methoxy Substituents : The presence of furan and methoxy groups enhances the lipophilicity and bioavailability of the compound, which correlates with increased antimicrobial and anticancer activities .

- Alkyl Chain Variations : Modifications in the alkyl chain length have been shown to affect the potency of the compound against specific bacterial strains. For example, introducing longer alkyl chains increases antimicrobial efficacy .

Antimicrobial Efficacy

A study conducted on various derivatives of 5-(furan-2-yl)-triazoles revealed that compounds with longer alkyl substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. Notably, derivatives with isopropyl groups showed a twofold increase in activity compared to shorter chains .

Anticancer Potential

Research involving the administration of 5-(furan-2-yl)-4-(4-methoxyphenyl)-triazole derivatives to melanoma cell lines demonstrated a significant reduction in cell viability. The most active compounds induced apoptosis through caspase activation pathways .

Q & A

Q. What are the optimized synthetic routes for preparing 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The compound is synthesized via a multi-step protocol:

- Step 1 : Condensation of 4-methoxyphenyl isothiocyanate with furan-2-ylmethylamine.

- Step 2 : Cyclization using hydrazine hydrate under reflux in ethanol or methanol.

- Optimization : Yield improvements (>75%) are achieved by solvent choice (e.g., ethanol for solubility), temperature control (80–100°C), and anhydrous conditions. Purification via column chromatography (ethyl acetate/hexane) ensures >80% purity .

Q. Which spectroscopic methods are critical for structural validation?

Key techniques include:

- ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon backbone.

- FT-IR : Identifies thiol (-SH) stretch (~2500 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹).

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 284.1).

- X-ray crystallography : Resolves dihedral angles between furan and triazole rings (e.g., 15.2° tilt) .

Q. How does substituent variation (e.g., methoxy vs. halogen) affect physicochemical properties?

The 4-methoxyphenyl group enhances electron-donating effects, increasing solubility in polar solvents (e.g., DMSO). Halogen substitutions (e.g., Cl, F) improve lipophilicity (logP ~2.5) and bioactivity. Comparative studies using HPLC retention times and partition coefficients quantify these effects .

Advanced Research Questions

Q. What mechanistic insights explain the thiol group’s role in metal chelation and bioactivity?

The thiol (-SH) group acts as a soft Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Chelation modifies electronic properties, enhancing membrane permeability.

- Validation : Job’s plot analysis and ESI-MS confirm 1:1 (ligand:metal) stoichiometry.

- Bioactivity : Metal complexes disrupt fungal cytochrome P450 enzymes, reducing MIC values against Candida albicans (2–8 µg/mL) .

Q. How do computational methods like DFT predict reactivity and electronic properties?

- HOMO-LUMO Analysis : B3LYP/6-311++G(d,p) calculations reveal nucleophilic sites at the thiol group (HOMO energy: −5.8 eV) and electrophilic regions on the triazole ring.

- Molecular Electrostatic Potential (MEP) : Highlights charge distribution for docking studies (e.g., interactions with fungal lanosterol demethylase).

- TD-DFT : Correlates UV-Vis absorption (λmax ~290 nm) with π→π* transitions .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in MIC values (e.g., 4–32 µg/mL for antifungal activity) arise from:

- Assay variability : Broth microdilution vs. agar diffusion.

- Strain specificity : Use standardized CLSI protocols and clinical isolates.

- Validation : Replicate studies with HPLC-purified compound (>95%) and time-kill assays .

Q. What strategies improve regioselectivity in triazole-thiol derivatization?

- S-Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions (KOH/ethanol).

- Oxidation : Controlled H₂O₂ treatment converts -SH to disulfides.

- Purification : TLC monitoring (Rf = 0.6 in CHCl₃:MeOH 9:1) ensures product homogeneity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.